7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C16H24N4O5 and its molecular weight is 352.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 4-aminopyrrolo[2,3-d]pyrimidine derivatives, have been studied for their antitubercular activity . These compounds target the Mycobacterium tuberculosis strain .
Mode of Action
It’s worth noting that similar compounds interact with their targets, causing changes that inhibit the growth of the mycobacterium tuberculosis strain .
Biochemical Pathways
Related compounds have been shown to affect the growth of mycobacterium tuberculosis, suggesting they may interfere with essential biochemical pathways in this bacterium .
Pharmacokinetics
Potent compounds from the same series as this compound have a clogp value less than 4 and a molecular weight less than 400, which are favorable properties for drug-likeness and bioavailability .
Result of Action
Similar compounds have shown in vitro activity against the mycobacterium tuberculosis strain, suggesting they may have a bacteriostatic or bactericidal effect .
Action Environment
The effectiveness of similar compounds can be influenced by factors such as the presence of other medications, the patient’s health status, and the specific strain of mycobacterium tuberculosis .
Properties
IUPAC Name |
7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5/c1-4-5-6-20-12(13(23)17-8-10(22)9-21)7-11-14(20)18(2)16(25)19(3)15(11)24/h7,10,21-22H,4-6,8-9H2,1-3H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNHBJFUNMKIND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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